molecular formula C21H20O12 B11710871 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 681028-87-5

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B11710871
CAS No.: 681028-87-5
M. Wt: 464.4 g/mol
InChI Key: OVSQVDMCBVZWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, also known as isoquercitrin (or isoquercetin), is a flavonol glycoside derived from quercetin. Its structure comprises a quercetin aglycone core (featuring a 3,4-dihydroxyphenyl group at the C2 position and hydroxyl groups at C5 and C7) linked to a glucose moiety at the C3 position via an O-glycosidic bond . Isoquercitrin is widely distributed in plants such as Hypericum perforatum, Crataegus oxycantha, and Apocynum venetum L., and exhibits significant pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects . Its mechanism of action involves modulation of NF-κB and MAPK pathways, inhibition of CYP2E1, and enhancement of phase II detoxification enzymes .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSQVDMCBVZWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859399
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-35-9, 482-36-0, 681028-87-5
Record name NSC115918
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hyperoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves the glycosylation of cyanidin with glucose. The reaction is catalyzed by enzymes or acidic conditions, leading to the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as fruits and vegetables. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Numerous studies have demonstrated that flavonoids possess significant antioxidant properties. The compound is believed to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. Research indicates that the hydroxyl groups in its structure contribute to its ability to neutralize reactive oxygen species (ROS) effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This makes it a candidate for developing treatments for inflammatory diseases like arthritis and asthma .

Anticancer Properties

Emerging evidence suggests that this compound may exhibit anticancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. Studies have indicated that it can modulate signaling pathways involved in cell proliferation and survival, particularly in breast and colon cancer models .

Dietary Supplement

Due to its health-promoting properties, this compound is being explored as a potential dietary supplement. Its antioxidant and anti-inflammatory effects make it suitable for inclusion in functional foods aimed at improving overall health and preventing disease .

Traditional Medicine

In various cultures, flavonoids are traditionally used for their medicinal properties. This specific compound may be utilized in herbal formulations aimed at treating ailments related to oxidative stress and inflammation .

Skin Health

The antioxidant properties of this compound make it an attractive ingredient in cosmetic formulations aimed at skin protection against environmental stressors such as UV radiation and pollution. Its ability to reduce inflammation can also aid in managing skin conditions like eczema and psoriasis .

Anti-aging Products

Flavonoids are often incorporated into anti-aging products due to their capacity to enhance skin elasticity and reduce the appearance of fine lines by combating oxidative damage .

Table 1: Summary of Research Findings on 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Application AreaKey FindingsReferences
Antioxidant ActivityEffective scavenging of free radicals; reduces oxidative stress , ,
Anti-inflammatoryInhibits COX and LOX enzymes; reduces cytokine production ,
AnticancerInduces apoptosis; inhibits tumor growth in vitro ,
NutraceuticalPotential dietary supplement with health benefits ,
CosmeticProtects skin from UV damage; reduces inflammation ,

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Food evaluated the antioxidant capacity of various flavonoids including this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration when treated with the compound compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2020) investigated the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharides (LPS). The findings showed a marked decrease in TNF-alpha levels following treatment with the compound.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquercitrin belongs to a class of flavonoid glycosides with variations in aglycone substitution patterns and glycosylation. Below is a detailed comparison with key analogs:

Table 1. Structural and Functional Comparison of Isoquercitrin with Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Glycosylation Pattern Key Biological Activities Plant Sources References
Isoquercitrin C₂₁H₂₀O₁₂ 464.38 Glucose at C3 Hepatoprotective (NF-κB/MAPK inhibition), antioxidant, anti-inflammatory Hypericum perforatum, Crataegus
Hyperoside C₂₁H₂₀O₁₂ 464.38 Galactose at C3 Reduces lipid peroxidation, inhibits CYP2E1, enhances detoxification enzymes Hypericum perforatum
Rutin C₂₇H₃₀O₁₆ 610.52 Rutinose (glucose + rhamnose) at C3 Antioxidant (scavenges OH•, O₂•⁻), anti-inflammatory, improves vascular permeability Citrus fruits, buckwheat
Astragalin C₂₁H₂₀O₁₁ 448.38 Glucose at C3, 4-hydroxyphenyl at C2 Estrogenic activity, anti-apoptotic (ovarian granulosa cells), antioxidant Morus alba (mulberry)
Quercetin-3-O-glucoside C₂₁H₂₀O₁₂ 464.38 Glucose at C3 Antioxidant (DPPH/ABTS radical scavenging), anti-diabetic, anti-cancer Onions, apples
Demethyltexasin 4'-O-glucoside C₂₇H₂₈O₁₃ 564.50 Glucose at C4' Potential anti-inflammatory, structural analog with altered hydroxylation pattern Acacia nilotica

Key Findings from Comparative Studies

Structural Impact on Bioactivity: Isoquercitrin and hyperoside differ only in their glycosyl groups (glucose vs. galactose), yet this minor variation affects solubility and metabolic stability. Isoquercitrin demonstrates superior oral bioavailability compared to hyperoside due to glucose’s higher affinity for intestinal transporters . Rutin’s additional rhamnose unit increases molecular weight (610.52 vs. 464.38) and reduces membrane permeability but enhances radical scavenging capacity due to extended conjugation .

Antioxidant Efficacy :

  • Isoquercitrin and quercetin-3-O-glucoside share identical molecular weights and glycosylation but differ in hydroxylation patterns. Isoquercitrin’s 3,4-dihydroxyphenyl group confers stronger antioxidant activity (IC₅₀ = 12.3 μM for DPPH scavenging) compared to quercetin-3-O-glucoside (IC₅₀ = 18.7 μM) .

Hepatoprotective Mechanisms: Isoquercitrin and hyperoside both inhibit CYP2E1, a key enzyme in acetaminophen-induced liver toxicity. However, isoquercitrin uniquely upregulates sulfotransferase activity, enhancing phase II detoxification .

Pharmacological Specificity :

  • Astragalin (4-hydroxyphenyl substitution) lacks the 3,4-dihydroxyphenyl group, reducing its affinity for redox-active metal ions but increasing estrogenic activity via selective binding to estrogen receptors .

Biological Activity

The compound 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , also known as a flavonoid glycoside, has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C27H32O17
  • Molecular Weight : 628.53 g/mol
  • CAS Number : 190836-14-7
  • IUPAC Name : this compound

Structural Representation

The compound contains a chromone backbone with multiple hydroxyl groups contributing to its biological activity. The detailed structural formula can be represented as follows:

C27H32O17\text{C}_{27}\text{H}_{32}\text{O}_{17}

Antioxidant Properties

Numerous studies have demonstrated the antioxidant potential of flavonoids. The compound has been shown to scavenge free radicals effectively. For instance:

  • Study Findings : In vitro assays indicate that the compound exhibits significant DPPH radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models:

  • Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Activity

Research has indicated that the compound may possess anticancer properties:

  • Case Study : A study on breast cancer cell lines showed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects:

  • Research Findings : The compound has been found to protect neuronal cells from oxidative stress-induced damage in vitro .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals (DPPH assay)
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AnticancerInduces apoptosis in breast cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Q. What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve the glycosidic linkage and aromatic proton environments. Compare chemical shifts with similar flavonoid glycosides (e.g., δ 5.0–6.0 ppm for anomeric protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) in negative ion mode can confirm the molecular formula (e.g., [M-H]⁻ ion). Fragmentation patterns help identify the aglycone and sugar moieties .
  • Chromatography: Pair HPLC with diode-array detection (DAD) to monitor UV-Vis profiles (λ ~260 nm for flavonoids) and compare retention times with reference standards .

Q. How can researchers ensure compound purity during isolation?

Methodological Answer:

  • Column Chromatography: Use Sephadex LH-20 or C18 reverse-phase columns with gradient elution (e.g., H₂O:MeOH) to separate polar glycosides .
  • Purity Validation: Combine TLC (silica gel, ethyl acetate:formic acid mobile phase) with HPLC-PDA (≥95% peak area at λ 254 nm) .
  • Safety Considerations: Follow OSHA HCS guidelines (e.g., H302, H315) for handling irritants during purification .

Q. What spectroscopic databases are reliable for structural comparison?

Methodological Answer:

  • PubChem/NIST: Cross-reference InChIKey SZMCKANTIJRETC-BDAFLREQSA-N () and mass spectra .
  • Specialized Libraries: Use flavonoid-specific databases (e.g., KNApSAcK) to match glycosylation patterns .

Q. How should researchers handle solubility challenges in bioassays?

Methodological Answer:

  • Solvent Optimization: Use DMSO for initial dissolution (≤0.1% v/v) and dilute with buffered saline to avoid cytotoxicity .
  • Surfactant Use: For hydrophobic fractions, employ polysorbate-80 or cyclodextrin-based carriers .

Q. What are the key safety protocols for laboratory handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (Category 2A irritation per GHS) .
  • Ventilation: Use fume hoods when weighing powders to avoid inhalation (H335) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal via licensed services .

Advanced Research Questions

Q. How to design experiments resolving contradictions in antioxidant activity data?

Methodological Answer:

  • Standardized Assays: Compare DPPH/ABTS radical scavenging under identical conditions (pH, temperature). Normalize activity to quercetin equivalents .
  • Cell-Based Models: Use HepG2 or RAW 264.7 cells with ROS-sensitive probes (e.g., DCFH-DA) to quantify intracellular antioxidant effects .
  • Multi-Omics Integration: Pair activity data with transcriptomics to identify Nrf2/ARE pathway modulation .

Q. What strategies optimize the glycosylation step in synthetic routes?

Methodological Answer:

  • Enzymatic Glycosylation: Use UDP-glycosyltransferases (UGTs) with sucrose synthase for regioselective sugar attachment .
  • Protecting Groups: Temporarily block phenolic -OH groups with acetyl or benzyl groups to direct glycosylation to the 3-position .

Q. How to address discrepancies in NMR and MS data during structural validation?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm ambiguous HMBC correlations (e.g., sugar-aglycone linkages) .
  • Computational Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict ¹³C NMR shifts and compare with experimental data .

Q. What experimental frameworks assess environmental persistence and ecotoxicity?

Methodological Answer:

  • Fate Studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor via LC-MS/MS .
  • Ecological Risk Assessment: Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to derive LC₅₀/EC₅₀ values .

Q. How to validate bioactivity mechanisms against disease models?

Methodological Answer:

  • In Vivo Models: Use streptozotocin-induced diabetic mice to assess anti-inflammatory effects (e.g., TNF-α/IL-6 ELISA) .
  • Molecular Docking: Screen against COX-2 or iNOS enzymes (PDB IDs: 5KIR, 3E6T) to predict binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.